molecular formula C13H23Cl3N2O B14912349 N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide

N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide

Cat. No.: B14912349
M. Wt: 329.7 g/mol
InChI Key: KHNUTTWZRWDCDH-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide is a synthetic organic compound characterized by the presence of a piperidine ring and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide typically involves the reaction of 2,2,2-trichloroethylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide involves its interaction with specific molecular targets. The trichloromethyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)propionamide
  • 2,4-dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)benzamide
  • N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)benzamide

Uniqueness

N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide is unique due to its specific combination of a piperidine ring and a trichloromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of organic synthesis and drug development.

Properties

Molecular Formula

C13H23Cl3N2O

Molecular Weight

329.7 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)hexanamide

InChI

InChI=1S/C13H23Cl3N2O/c1-2-3-5-8-11(19)17-12(13(14,15)16)18-9-6-4-7-10-18/h12H,2-10H2,1H3,(H,17,19)

InChI Key

KHNUTTWZRWDCDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)N1CCCCC1

Origin of Product

United States

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